Allantoin galacturonic acid

Descripción general

Descripción

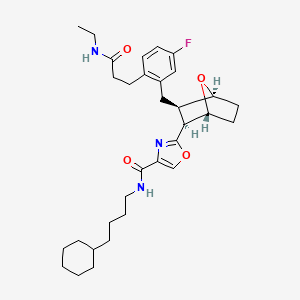

Allantoin Galacturonic Acid is a complex of Allantoin, a heterocyclic organic compound . It is a white, odorless powder and is used in cosmetics and personal care products, including bath products, eye makeup, hair care products, oral hygiene products, and skin care products . It functions as a skin-conditioning agent and a skin protectant .

Synthesis Analysis

Allantoin can be produced from carbonyl compounds and urea . The methods most widely used in preparative practice to produce allantoin involve the transformation of a number of nitrogen-containing heterocycles under the influence of various reagents .Molecular Structure Analysis

Allantoin is a heterocyclic organic compound . It forms complexes with other compounds, including ascorbate, biotin, glycyrrhetinic acid, panthenol, and galacturonic acid .Chemical Reactions Analysis

The main chemical properties of allantoin are shown in hydrolysis reactions, complexation with organic and inorganic substrates, and interactions with nucleophilic reagents . It can also participate in chemoluminescence processes .Physical And Chemical Properties Analysis

Allantoin is a white, odorless powder . It is a heterocyclic organic compound . The dermal penetration of Allantoin in humans has been shown to be dependent on the formulation .Aplicaciones Científicas De Investigación

Skin Conditioning Agents : Allantoin and its complexes, including allantoin galacturonic acid, are primarily used as skin-conditioning agents. Allantoin was reported to be used in numerous cosmetic products, although there are data gaps regarding the specific use and concentration of allantoin galacturonic acid (Becker et al., 2010).

Stress Tolerance in Plants : Application of exogenous allantoin, including allantoin galacturonic acid, has been shown to increase stress tolerance in Arabidopsis seedlings when exposed to NaCl. This tolerance was associated with decreased production of superoxide and hydrogen peroxide (Irani & Todd, 2018).

Antioxidant Properties : Allantoin, including its galacturonic acid complex, is a product of uric acid oxidation and has been proposed as a biomarker of oxidative stress in humans. It is efficiently excreted in urine and can be used in studies related to oxidative stress (Benzie et al., 1999).

Wound Healing : Allantoin and its derivatives, such as allantoin galacturonic acid, have been studied for their role in promoting wound healing. For instance, allantoin is widely used topically to promote epithelial proliferation and wound healing, although scientific evidence to support such uses is limited (Hammad et al., 2011).

Gastroprotective Activity : Allantoin, including its galacturonic acid complex, has been studied for its gastroprotective activity. It has been found to possess gastroprotective activity through anti-inflammatory, anti-oxidative, antisecretory, and cytoprotective mechanisms (da Silva et al., 2018).

Metabolic Effects in Aging and Obesity : Allantoin, including allantoin galacturonic acid, has been evaluated for its effects on metabolism in aging and obese models. It was found to promote AMPK phosphorylation and suppress cholesterol biosynthesis (Yap et al., 2020).

Mecanismo De Acción

Safety and Hazards

The Food and Drug Administration (FDA) has reviewed the safety of Allantoin and permits its use as an active ingredient in Over-The-Counter (OTC) skin protectant drug products at concentrations of 0.5 to 2% . The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of Allantoin and the compounds containing Allantoin and concluded that they were safe for use as cosmetic ingredients . Allantoin was not an eye or skin irritant, it was not phototoxic, and it was not mutagenic .

Propiedades

IUPAC Name |

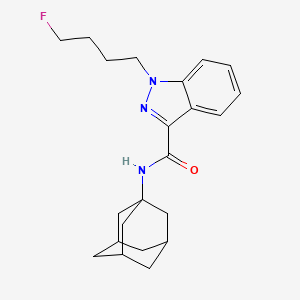

(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFWIZFONLVPKL-KSSASCOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC(C1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@H](OC([C@@H]1O)O)C(=O)O)O)O.C1(C(=O)NC(=O)N1)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00199206 | |

| Record name | Allantoin galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5119-24-4 | |

| Record name | Allantoin galacturonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005119244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allantoin galacturonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

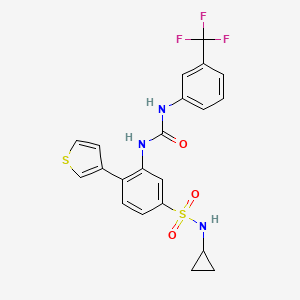

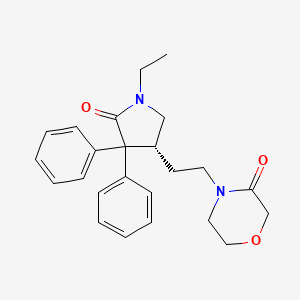

![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-benzylpropanamide](/img/structure/B605244.png)

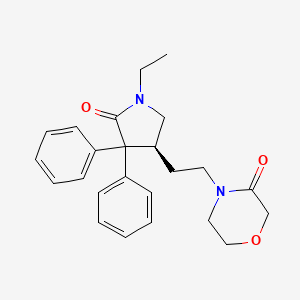

![[(1S,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-benzoyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B605254.png)

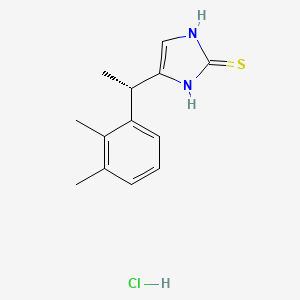

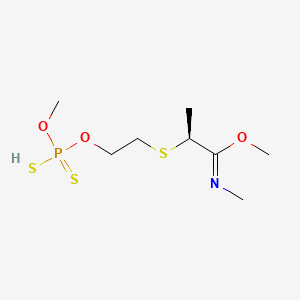

![2-[[5-[[4-(4,5-Difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B605258.png)